Product packaging for D-(+)-Maltose Monohydrate-UL-d14(Cat. No.:)

D-(+)-Maltose Monohydrate-UL-d14

Cat. No.: B1161241
M. Wt: 374.4
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of D-(+)-Maltose in Biochemical Contexts

D-(+)-Maltose, commonly known as malt (B15192052) sugar, is a disaccharide composed of two α-D-glucose units joined by an α(1→4) glycosidic bond. quora.comnewworldencyclopedia.orgbionity.com It is a key intermediate in the digestion of starch in animals and is also found in germinating seeds as they break down their starch stores for energy. quora.comnewworldencyclopedia.org In the body, maltose (B56501) is broken down by the enzyme maltase into two glucose molecules. bionity.comstudysmarter.co.uk These glucose molecules are then readily absorbed into the bloodstream and utilized by cells as a primary source of energy through metabolic pathways like glycolysis. studysmarter.co.ukalliedacademies.orgbiologyonline.com

Maltose serves several crucial functions in biochemistry. It is a direct energy source for organisms and a fundamental component in processes like fermentation, where yeast converts it into ethanol (B145695) and carbon dioxide, a cornerstone of the brewing industry. newworldencyclopedia.orgbionity.comalliedacademies.org Though less sweet than sucrose, it contributes to the flavor of many food products. alliedacademies.org Its properties as a reducing sugar, owing to a free anomeric carbon, allow it to participate in various biochemical reactions. quora.combyjus.com

Properties of D-(+)-Maltose Monohydrate
PropertyValue
Chemical Name4-O-α-D-Glucopyranosyl-D-glucose monohydrate
Other NamesMalt Sugar, Maltobiose mpbio.comsigmaaldrich.com
Molecular FormulaC₁₂H₂₂O₁₁·H₂O mpbio.comthermofisher.com
Molecular Weight360.31 g/mol mpbio.comsigmaaldrich.com
AppearanceWhite crystalline powder studysmarter.co.ukhimedialabs.com
SolubilitySoluble in water newworldencyclopedia.orgbyjus.com
Melting Point102-103 °C (monohydrate) newworldencyclopedia.orgbionity.com

The Significance of Stable Isotope Labeling in Biological Research

Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotope to track the molecule's path through a reaction or metabolic pathway. wikipedia.org This method provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of substances within biological systems. musechem.com Both stable and radioactive isotopes are used, but stable isotopes have the distinct advantage of not undergoing radioactive decay, making them safe for human studies and suitable for long-term tracing experiments. musechem.comnih.govyoutube.com

Stable isotope tracing is a powerful method for measuring intracellular metabolic pathway use. researchgate.net The fundamental principle lies in using molecules in which an atom has been replaced by its stable, heavier isotope (e.g., replacing ¹H with ²H/deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). nih.govnih.gov These labeled molecules, or "tracers," are chemically and functionally identical to their naturally occurring, unlabeled counterparts ("tracees"). nih.gov

The key to this technique is the difference in mass. Because the labeled tracer is heavier, it can be distinguished from the unlabeled tracee using highly sensitive analytical instruments like mass spectrometers or nuclear magnetic resonance (NMR) spectrometers. nih.govnih.gov By introducing a stable isotope-labeled compound into a biological system, researchers can follow its journey, measure its rate of appearance and disappearance, and identify the metabolites it forms. maastrichtuniversity.nlphysoc.org This allows for the quantification of dynamic metabolic fluxes, providing a level of detail that measuring static metabolite concentrations cannot achieve. physoc.org

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly valuable label in metabolic research. nih.gov The designation "UL-d14" in D-(+)-Maltose Monohydrate-UL-d14 signifies that the molecule is "Uniformly Labeled" with 14 deuterium atoms, meaning all possible hydrogen positions have been replaced with deuterium. omicronbio.com

The advantages of using deuterium labeling are numerous:

Enhanced Metabolic Stability: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This "kinetic isotope effect" can make deuterated compounds more resistant to metabolic degradation, which can be advantageous in studying metabolic pathways by slowing down certain reactions. musechem.comresearchgate.net

High Sensitivity and Low Natural Abundance: Deuterium has a very low natural abundance. nih.gov This means there is minimal background "noise," allowing for highly sensitive detection of the labeled tracer. nih.gov

Safety: As a stable isotope, deuterium is non-radioactive, making it safe for use in human in vivo studies, including those involving pregnant women and children. nih.govyoutube.com

Versatility: Deuterium-labeled compounds serve as excellent internal standards in mass spectrometry, enabling precise quantification of molecules in complex biological samples like blood or tissue. musechem.comacs.org They are also used in a wide range of applications, from studying metabolic pathways to improving the pharmacokinetic properties of drugs. musechem.comresearchgate.net

Role of this compound as a Research Tool

This compound serves as a highly specific probe for investigating carbohydrate metabolism. By introducing this labeled maltose into a system, researchers can trace the fate of the glucose units after the disaccharide is broken down. This allows for precise measurement of processes such as glucose uptake, oxidation rates, and storage as glycogen (B147801). maastrichtuniversity.nlalfa-chemistry.com

The use of uniformly labeled maltose provides a comprehensive view of how the entire molecule is processed. It is employed in a variety of research applications to gain a deeper understanding of biochemical processes.

Research Applications of this compound
Research AreaApplication
Metabolic Pathway AnalysisTracing carbohydrate metabolism and glucose kinetics in whole-body studies. alfa-chemistry.com
Enzyme CharacterizationServing as a substrate for identifying and characterizing enzymes like α-glucosidase, maltase, and maltose-transporting ATPases. mpbio.com
Transport System StudiesInvestigating disaccharide transport systems and maltose-binding proteins. mpbio.com
Quantitative Mass SpectrometryUsed as an internal standard for the accurate quantification of maltose in biological samples. medchemexpress.com

Historical Perspectives on Isotopic Tracer Development for Carbohydrates

The use of isotopic tracers to study metabolism dates back to the 1930s, with pioneering work by scientists like Rudolf Schoenheimer and David Rittenberg. nih.govwiley.com They used deuterium to label lipids and trace their metabolic fate in mice, fundamentally changing the scientific understanding of metabolism from a static to a dynamic process. nih.gov

The application of isotopic tracers to carbohydrate metabolism followed, evolving significantly over the decades.

Early Studies: Initial studies used radioactive isotopes like ¹⁴C and ³H (tritium) to track glucose metabolism. However, their use in humans was limited due to safety concerns. nih.gov

Advent of Stable Isotopes: The development of mass spectrometry enabled the use of stable isotopes like ¹³C and deuterium (²H). nih.gov This allowed for safe and powerful investigations of carbohydrate metabolism in humans. maastrichtuniversity.nl [6,6-²H₂]glucose became a common tracer of choice for studying glucose kinetics. alfa-chemistry.com

Advanced Techniques: Over time, more sophisticated methods were developed. Dual-isotope techniques, using one tracer administered orally and another intravenously, allowed for the simultaneous measurement of systemic glucose appearance and the uptake of ingested glucose. nih.gov The natural variation in ¹³C abundance in different plant sources (C3 vs. C4 plants) was even exploited to trace the oxidation of ingested carbohydrates without the need for synthetic labeling. humankinetics.com These advancements, coupled with improvements in analytical instrumentation, have made stable isotope tracers an indispensable tool for providing unique and powerful insights into carbohydrate metabolism during exercise, in various disease states, and in response to nutritional interventions. nih.govcambridge.orgbath.ac.uk

Properties

Molecular Formula

C₁₂H₁₀D₁₄O₁₂

Molecular Weight

374.4

Synonyms

4-O-α-D-[UL-d14]Glucopyranosyl-D-[UL-d14]glucose

Origin of Product

United States

Advanced Analytical Methodologies for D + Maltose Monohydrate Ul D14

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, and its application to isotopically labeled compounds provides enhanced analytical capabilities.

Deuterium (B1214612) NMR (²H NMR) spectroscopy allows for the direct observation of the deuterium nuclei within a molecule. For D-(+)-Maltose Monohydrate-UL-d14, a ²H NMR spectrum would confirm the successful incorporation of deuterium at all non-exchangeable positions. Each distinct chemical environment for a deuterium atom will produce a separate resonance, providing a fingerprint of the labeling pattern. The integration of these signals can be used to determine the relative abundance of deuterium at different sites within the molecule. This technique is particularly valuable for confirming the uniformity of the "UL" (uniformly labeled) designation and for studying kinetic isotope effects in biochemical reactions. Quantitative ²H NMR, when performed using a certified isotopic standard, can determine the precise deuterium-to-hydrogen ratio at each specific site. acs.org

The substitution of protons with deuterium has a notable and useful impact on the ¹³C NMR spectrum of this compound.

The replacement of a proton with a deuteron (B1233211) causes predictable changes in the ¹³C NMR chemical shifts, an observation known as the deuterium isotope effect.

α-Isotope Effect : The signal of a carbon atom directly attached to a deuterium (a ¹³C-²H bond) will experience a significant upfield shift and will be split into a triplet (for a CD group) due to one-bond ¹³C-²H coupling. blogspot.com This splitting can lead to a decrease in the signal-to-noise ratio for any single line of the multiplet compared to the singlet observed for a ¹³C-¹H group. blogspot.com Furthermore, the nuclear Overhauser enhancement (nOe) is nearly absent for deuterated carbons, which can reduce signal intensity in standard proton-decoupled experiments. blogspot.com

β-Isotope Effect : A more subtle but highly useful effect is the upfield shift experienced by a carbon atom two bonds away from a deuterium (a ¹³C-C-²H arrangement). cdnsciencepub.comsemanticscholar.orgcdnsciencepub.com For sugars, this β-isotope effect typically shifts the ¹³C resonance upfield by 0 to -0.10 ppm for each adjacent deuteron. cdnsciencepub.comsemanticscholar.orgcdnsciencepub.com This effect can be used to aid in the assignment of signals in complex, crowded spectra. cdnsciencepub.comsemanticscholar.org The magnitude of this upfield shift is generally smaller for ¹³C nuclei attached to more electronegative groups. cdnsciencepub.comsemanticscholar.orgcdnsciencepub.com

The following table summarizes the typical deuterium isotope effects observed in the ¹³C NMR spectra of carbohydrates.

Isotope EffectPosition of DeuteriumTypical Shift Magnitude (ppm)Multiplicity (in ¹³C Spectrum)
α-effect Directly attached to the ¹³CUpfield shiftTriplet (for CD)
β-effect On an adjacent carbon0 to -0.10Singlet
γ-effect On a carbon two atoms away~-0.01Singlet

Quantitative ¹³C NMR is a powerful method for determining site-specific isotope ratios at natural abundance and can be adapted for highly enriched compounds. nih.govnih.gov By carefully controlling experimental parameters to ensure accurate signal integration, one can measure the relative abundance of ¹³C at each carbon position. For this compound, this technique can verify the integrity of the carbon skeleton and, when compared to the unlabeled analogue, can provide insights into the biosynthetic pathways used for its production. An identified source of error in such measurements is the chemical shift effect that can occur when exchangeable hydrogens in the molecule interact with trace deuterated water in the NMR solvent, which must be carefully controlled for high accuracy. nih.gov

To overcome the complexity of one-dimensional spectra and challenges like signal overlap, multi-dimensional NMR techniques are employed. For isotopically labeled compounds like this compound, these methods are particularly powerful.

HSQC (Heteronuclear Single Quantum Coherence) : A 2D HSQC experiment correlates the chemical shifts of directly bonded nuclei. A ¹H-¹³C HSQC on a partially deuterated maltose (B56501) would show correlations only for the remaining C-H bonds, simplifying the spectrum. For a fully deuterated compound, this experiment would yield no signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This 2D experiment detects longer-range correlations between nuclei (typically 2-3 bonds). A ¹H-¹³C HMBC could be used to trace the carbon skeleton via residual protons or, in a modified experiment, to correlate ¹³C and ²H nuclei.

TOCSY (Total Correlation Spectroscopy) : A 2D TOCSY experiment reveals correlations between all protons within a spin system. In the context of carbohydrates, it can be used to identify all the protons belonging to a single sugar ring. nih.gov

¹³C-¹³C Correlation Experiments (e.g., INADEQUATE) : For uniformly ¹³C-labeled maltose, these experiments can be used to trace the entire carbon skeleton by observing correlations between adjacent ¹³C nuclei, providing unambiguous assignments and structural confirmation.

The use of isotopic labeling, including deuterium, is crucial in these advanced experiments to simplify spectra and resolve resonance overlap, enabling detailed structural analysis of complex carbohydrates. researchgate.netutoronto.casigmaaldrich.com

Carbon-13 NMR (13C NMR) in Conjunction with Deuterium Labeling

Mass Spectrometry (MS) Platforms for this compound Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and isotopic enrichment of this compound. Due to the low volatility of sugars, they must first be ionized using "soft" ionization techniques and may require derivatization to improve their flight characteristics in the gas phase. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a common platform for analyzing deuterated sugars. nih.govacs.org This technique involves derivatizing the maltose to make it more volatile, separating it on a GC column, and then analyzing the fragments in a mass spectrometer. The mass spectrum of the deuterated compound will show a significant mass shift compared to its unlabeled counterpart. For this compound, the molecular weight will be 14 mass units higher than unlabeled maltose.

Analysis of the fragmentation patterns provides site-specific information about the location of the deuterium labels. nih.gov Different chemical derivatization methods can yield specific fragments that contain different parts of the original maltose molecule. By comparing the mass-to-charge ratio (m/z) of these fragments with those from the unlabeled compound, the incorporation of deuterium in specific regions of the molecule can be confirmed.

The table below shows examples of fragments that can be generated from derivatized glucose (the monomer of maltose) and how their m/z values are used to determine deuterium labeling. nih.govnih.gov A similar approach would be applied to the disaccharide maltose.

DerivativeFragment Ion (m/z)Carbon Atoms IncludedUsefulness in Deuterium Analysis
Aldonitrile Pentaacetate217C4-C6Confirms labeling on the terminal part of a glucose unit. nih.gov
Aldonitrile Pentaacetate242C1-C4Confirms labeling on the initial part of a glucose unit. nih.gov
Aldonitrile Pentapropionate173C4-C5 cleavageDetermines enrichment at specific carbon positions. nih.govacs.org
Aldonitrile Pentapropionate370C5-C6 cleavageDetermines enrichment at specific carbon positions. nih.govacs.org

Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also widely used for carbohydrate analysis, as they can ionize the intact molecule with minimal fragmentation. acs.org In ESI-MS, this compound would typically be observed as a protonated or sodiated adduct, with its isotopic distribution clearly showing the high level of deuterium incorporation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotopic distribution of this compound. Due to the low volatility of maltose, derivatization is a mandatory step to convert the molecule into a form amenable to gas chromatography. Common derivatization methods for sugars include trimethylsilylation or acetylation, which increase volatility and thermal stability.

Once derivatized, the sample is introduced into the GC, where the labeled maltose derivative is separated from other components. The eluent then enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). For this compound, the mass spectrum will show a characteristic shift in the m/z values of the molecular ion and its fragments compared to the unlabeled compound, corresponding to the mass increase from the 14 deuterium atoms.

The analysis of the mass isotopomer distribution in the fragment ions provides detailed information about the extent and position of deuterium labeling. While this compound is uniformly labeled, GC-MS can confirm the high level of deuterium enrichment and detect any residual unlabeled or partially labeled species. This is crucial for quality control and for ensuring the isotopic purity of the tracer before its use in metabolic studies. The selection of appropriate fragments is key to obtaining accurate and precise mass isotopomer data.

Table 1: GC-MS Derivatization Agents for Carbohydrate Analysis

Derivatization Agent Reaction Type Target Functional Group
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Silylation Hydroxyl (-OH)
Acetic Anhydride Acetylation Hydroxyl (-OH)
Methoxylamine hydrochloride / Pyridine Oximation Carbonyl (C=O)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeled Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for tracing the metabolic fate of this compound in biological systems. nih.gov Unlike GC-MS, LC-MS can analyze underivatized sugars and their more polar metabolites directly in aqueous samples, which simplifies sample preparation. shimadzu.com This technique is central to metabolomics and stable isotope tracing studies. cerealsgrains.org

In a typical workflow, a biological sample (e.g., cell extract, plasma) is prepared and injected into a liquid chromatograph. The components of the sample are separated based on their interactions with the stationary phase of the column. Common LC methods for carbohydrates include Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase Liquid Chromatography (RPLC). shimadzu.com The separated metabolites then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI), and their masses are measured.

By tracking the mass shift corresponding to the incorporation of deuterium, LC-MS can identify and quantify metabolites derived from this compound. High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, are often used to accurately determine the mass of the labeled metabolites and resolve them from other molecules in the complex biological matrix. shimadzu.com This enables the elucidation of metabolic pathways and the quantification of metabolic fluxes. cerealsgrains.org

Isotope Ratio Mass Spectrometry (IRMS) for Precise D/H Ratios

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios, including the deuterium/hydrogen (D/H) ratio in this compound. This technique measures the relative abundance of isotopes with exceptional precision, which is critical for verifying the isotopic enrichment of the labeled compound and for studies where very small changes in isotopic composition are significant.

For D/H ratio analysis, the sample is first combusted or pyrolyzed at high temperatures to convert the organically bound hydrogen and deuterium into hydrogen gas (H2, HD, and D2). This gas is then introduced into the IRMS instrument. In the mass spectrometer, the gas molecules are ionized, and the resulting ions (e.g., H2+ and HD+) are accelerated and separated in a magnetic field. Highly sensitive detectors, such as Faraday cups, simultaneously measure the ion currents for the different isotopic species.

The precision of IRMS allows for the detection of very subtle variations in isotopic ratios. The results are typically expressed in delta (δ) notation relative to an international standard. For D/H ratios, the standard is Vienna Standard Mean Ocean Water (VSMOW). The high precision of IRMS is essential for quality control of isotopically labeled compounds and for applications in environmental and forensic sciences.

Chromatographic Techniques for Separation and Quantification of Labeled Maltose

Chromatographic techniques are fundamental for the separation and quantification of this compound, ensuring its purity and enabling its accurate measurement in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical and isomeric purity of this compound. sigmaaldrich.com The technique separates components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For sugar analysis, HILIC and amino-based columns are commonly employed. helixchrom.comshodex.com

The purity of this compound can be determined by monitoring the chromatogram for the presence of other sugars, such as glucose, maltotriose, or other disaccharide isomers. sigmaaldrich.comlcms.cz Quantification is typically achieved using detectors like Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or mass spectrometers. helixchrom.comgcms.cz The use of a well-characterized reference standard allows for accurate quantification of the labeled maltose.

Table 2: Comparison of HPLC Detectors for Sugar Analysis

Detector Principle Advantages Disadvantages
Refractive Index (RI) Measures changes in the refractive index of the eluent. Universal for all compounds. Not compatible with gradient elution; sensitive to temperature and pressure changes.
Evaporative Light Scattering (ELSD) Nebulizes the eluent and measures light scattered by the dried analyte particles. Universal for non-volatile analytes; compatible with gradient elution. Response can be non-linear.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes. High sensitivity and selectivity; provides structural information. Requires volatile buffers; can be more expensive. gcms.cz

Capillary Gas Chromatography for Labeled Substrates

Capillary Gas Chromatography offers high-resolution separation for volatile or derivatized compounds and is well-suited for the analysis of labeled substrates like this compound. cerealsgrains.org The use of long, narrow capillary columns provides a large number of theoretical plates, leading to excellent separation efficiency. nih.gov

After derivatization to increase volatility, the labeled maltose is injected into the GC. The separation of the deuterated compound from its unlabeled counterpart can sometimes be observed, a phenomenon known as the isotope effect, where the deuterated compound may elute slightly earlier than the non-deuterated one. nih.govnih.gov This high-resolution separation is crucial for resolving the labeled analyte from any potential interferences in the sample matrix. When coupled with a mass spectrometer, capillary GC provides a powerful tool for both quantification and confirmation of the isotopic labeling.

Spectroscopic Characterization Methods for this compound (focus on methodology, not properties)

Spectroscopic methods are essential for the structural confirmation and characterization of this compound. These techniques probe the molecular structure and provide information that is complementary to mass spectrometry and chromatography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules. For this compound, ¹H NMR spectra would be significantly simplified due to the substitution of protons with deuterium, which is NMR-inactive under these conditions. This can be advantageous for studying the remaining protons or for confirming the positions of deuterium labeling. Conversely, ²H NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment. ¹³C NMR would show signals for the carbon backbone, and the coupling patterns with deuterium (C-D coupling) can provide further structural confirmation.

Infrared (IR) spectroscopy measures the vibrations of molecular bonds. In this compound, the substitution of hydrogen with deuterium leads to a characteristic shift of vibrational frequencies to lower wavenumbers. For example, the C-H stretching vibrations typically observed around 2800-3000 cm⁻¹ would be replaced by C-D stretching vibrations at lower frequencies (approximately 2100-2200 cm⁻¹). This isotopic shift provides clear evidence of deuteration. proquest.com

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a method used to study carbohydrate conformations. harding.edu In this technique, the labile hydrogens (such as those in hydroxyl groups) of the carbohydrate are exchanged with deuterium from a deuterated solvent. The rate and extent of this exchange, monitored by mass spectrometry, can provide insights into the accessibility of different parts of the molecule and its three-dimensional structure. harding.edu

Applications of D + Maltose Monohydrate Ul D14 in Metabolic Research

Metabolic Flux Analysis (MFA) Using Deuterated D-(+)-Maltose

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of reactions within a metabolic network. nih.gov The use of isotopically labeled substrates like D-(+)-Maltose Monohydrate-UL-d14 is central to this methodology. By introducing the deuterated maltose (B56501) into a biological system, researchers can trace the distribution of the deuterium (B1214612) label into downstream metabolites. This labeling pattern, when analyzed with sophisticated computational models, reveals the relative and absolute fluxes through interconnected pathways. nih.gov

Elucidation of Intracellular Metabolic Flux Networks

D-(+)-Maltose-d14 is instrumental in mapping the complex web of intracellular metabolic fluxes. nih.gov When cells metabolize this labeled sugar, the deuterium atoms are incorporated into a wide array of molecules, including intermediates of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. cornell.edu By measuring the isotopic enrichment in these metabolites, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct a detailed flux map. nih.gov This map provides a quantitative understanding of how cells allocate resources to different functions, such as energy production, biosynthesis of essential molecules, and redox balance. nih.gov For instance, studies can differentiate the flux of carbon through competing pathways, revealing metabolic adaptations to genetic or environmental perturbations. cornell.edu

Steady-State 13C-MFA and Dynamic MFA (dMFA) with Deuterium Co-tracers

While ¹³C-labeled substrates are most common in MFA, deuterium tracers like D-(+)-Maltose-d14 offer complementary and sometimes advantageous information. nih.gov In steady-state ¹³C-MFA, the system is assumed to be in both metabolic and isotopic equilibrium. nih.gov The addition of a deuterium co-tracer can enhance the resolution of flux estimations, particularly for pathways involving NADPH/NADH, as the hydrogen-deuterium exchange can be tracked.

Dynamic MFA (dMFA) is applied to systems not at an isotopic steady state, allowing for the study of metabolic transients. vanderbilt.edu In this context, deuterated tracers can be particularly valuable. The kinetic information derived from the rate of deuterium incorporation into various metabolite pools provides a more granular view of metabolic regulation and dynamics. This approach is powerful for investigating how metabolic networks respond over time to stimuli or perturbations. vanderbilt.edu

Tracing of Carbohydrate Metabolic Pathways and Intermediates

The uniform deuterium labeling of D-(+)-Maltose-d14 makes it an excellent tracer for following the fate of carbohydrate-derived carbons through various metabolic routes. yeastgenome.org This allows for a detailed investigation of carbohydrate metabolism beyond what can be inferred from concentration measurements alone.

Investigation of Glucose-Derived Pathways and their Regulation

Since maltose is a disaccharide composed of two glucose units, D-(+)-Maltose-d14 serves as a proxy for tracing glucose metabolism. yeastgenome.org Upon cellular uptake and hydrolysis, the resulting deuterated glucose molecules enter central carbon metabolism. Researchers can then track the flow of these labeled carbons through glycolysis, the PPP, and into the TCA cycle. youtube.comresearchgate.net This allows for the quantification of flux through key regulatory enzymes and the identification of metabolic branch points. nih.gov For example, the distribution of deuterium in lactate (B86563) versus CO₂ can reveal the balance between anaerobic and aerobic respiration. Furthermore, the incorporation of deuterium into biomass precursors like amino acids and fatty acids provides a measure of anabolic activity. nih.gov

Quantification of Endogenous Carbohydrate Sources

Isotope dilution mass spectrometry using labeled standards like D-(+)-Maltose-d14 can be adapted to quantify the contribution of endogenous carbohydrate sources, such as glycogen (B147801), to metabolic pathways. nih.gov By introducing a known amount of the deuterated tracer, researchers can measure the dilution of the label in downstream metabolites. This dilution is proportional to the contribution of unlabeled, endogenous sources. This technique is crucial for understanding how organisms mobilize stored energy reserves under different conditions, such as fasting or exercise. nih.gov

Research in Cellular and Organismal Metabolism

The applications of D-(+)-Maltose-d14 extend to a broad range of research areas in both cellular and whole-organism metabolism. nih.govnih.gov In cell culture studies, it can be used to probe the metabolic phenotypes of different cell types, including cancer cells, which often exhibit altered glucose metabolism. dojindo.com At the organismal level, it can be administered to animal models to study systemic metabolism and the interplay between different organs in maintaining metabolic homeostasis. researchgate.net These studies can provide insights into metabolic diseases such as diabetes, where the regulation of glucose metabolism is impaired. nih.gov

ParameterDescriptionAnalytical Technique(s)Research Application
Metabolic Flux The rate of turnover of molecules through a metabolic pathway.Mass Spectrometry, NMR SpectroscopyQuantifying the activity of pathways like glycolysis and the TCA cycle.
Isotopic Enrichment The proportion of a metabolite that contains the deuterium label.Mass Spectrometry, NMR SpectroscopyTracing the fate of maltose-derived carbons and hydrogens.
Metabolite Labeling Pattern The specific positions of deuterium atoms within a metabolite.Tandem Mass Spectrometry (MS/MS), High-Resolution MSElucidating reaction mechanisms and pathway connectivity.
Biomass Contribution The incorporation of deuterium into macromolecules like proteins and lipids.Gas Chromatography-Mass Spectrometry (GC-MS)Assessing the use of carbohydrates for anabolic processes.

Microbial Metabolism Studies

Stable isotope-labeled compounds like this compound are instrumental in elucidating the metabolic pathways of microorganisms.

Escherichia coli : In E. coli, the maltose system is responsible for the uptake and catabolism of maltodextrins. psu.eduresearchgate.net The metabolism of maltose and maltodextrins results in the production of glucose and glucose-1-phosphate, which then enter glycolysis. nih.gov The entire process is under the control of the mal gene regulon, with MalT (B15192052) acting as a transcriptional activator that is specifically induced by maltotriose. nih.govnih.gov Studies using labeled maltose can precisely track the flux through this system, revealing regulatory nuances and the interplay with other metabolic pathways like glycogen synthesis. psu.eduresearchgate.net For instance, research has shown that at very low external maltose concentrations (1.8 nM), the internal concentration in E. coli can be up to a million times higher. nih.gov

Yeast (Saccharomyces cerevisiae) : Maltose metabolism is of paramount importance in yeast, particularly in industrial applications like baking and brewing. nih.gov Maltose is transported into the yeast cell and then hydrolyzed by the enzyme maltase into two glucose molecules, which are subsequently funneled into the glycolytic pathway. researchgate.net The process is regulated by induction and glucose repression. researchgate.net Labeled maltose can be used to study the efficiency of maltose utilization, the regulation of the MAL genes, and the competition with other sugars. researchgate.netnih.gov Prolonged cultivation in maltose-limited conditions has been shown to select for yeast cells with a higher affinity for maltose. nih.gov

Aspergillus niger : This filamentous fungus is a key organism in the production of industrial enzymes. Maltose induces the formation of glucoamylase, an important enzyme in starch processing. nih.gov Studies have shown that even millimolar concentrations of maltose are enough to trigger a significant response in protein expression. nih.gov Research using labeled maltose can help in understanding the induction mechanism of amylolytic enzymes and optimizing their production. nih.govnih.gov The metabolic pathways for various sugars, including maltose, are highly conserved among related fungi like Aspergillus nidulans and Penicillium subrubescens. mdpi.comuu.nl

Mammalian Cell Culture Metabolism

The use of deuterated maltose extends to the study of metabolism in mammalian cells, offering insights into cellular energy and biosynthesis.

Cancer Cells : Cancer cells exhibit altered metabolic profiles, a phenomenon known as the Warburg effect. While many studies focus on glucose and glutamine, the role of other sugars is also being investigated. nih.gov Research on the invasive breast cancer cell line MDA-MB-231 has shown a preference for glucose, which promotes lipid synthesis. nih.gov Using this compound could help determine the extent to which different cancer cell types can utilize maltose as an energy source and how this impacts their growth and proliferation.

Insect Cells : Insect cell cultures are widely used for the production of recombinant proteins. sigmaaldrich.comsigmaaldrich.com Understanding their metabolism is key to optimizing protein yield and quality. D-(+)-Maltose Monohydrate has been used as a supplement in insect cell culture media. sigmaaldrich.comsigmaaldrich.com Employing the deuterated form would allow for precise tracking of how maltose is metabolized and integrated into cellular components, potentially leading to improved media formulations.

Ex Vivo Tissue Metabolism Investigations

Studying metabolism in isolated tissues provides a bridge between in vitro and in vivo experiments. Perfused heart studies using deuterated glucose have revealed unexpected metabolic phenomena, such as the extensive exchange of deuterons from lactate with the aqueous medium. ismrm.org Similar experiments using this compound could be conducted on various tissues to investigate their capacity for maltose metabolism and the kinetic effects of deuteration on metabolic pathways.

Deuterium Isotope Effects in Metabolic Transformations

The substitution of hydrogen with deuterium can lead to observable changes in reaction rates, a phenomenon known as the deuterium isotope effect. This effect is a powerful tool for studying reaction mechanisms.

Kinetic Isotope Effects (KIE) in Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orglibretexts.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For deuterium, the KIE is expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). libretexts.org Normal KIEs for the deuterium effect are typically in the range of 1 to 8. libretexts.orglibretexts.org The magnitude of the KIE provides insight into the transition state of the reaction. libretexts.org For example, a large KIE in an enzyme-catalyzed reaction suggests that C-H bond cleavage is a rate-limiting step. nih.govnih.gov

Influence on Reaction Rates and Equilibrium Constants

The difference in zero-point energy between a C-H and a C-D bond is the primary origin of the kinetic isotope effect. libretexts.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which leads to a slower reaction rate for the deuterated compound. libretexts.org

Contributions of this compound to Glycomics Research

The study of glycomics, which involves the comprehensive analysis of the complete set of glycans (the glycome) in a biological system, heavily relies on advanced analytical techniques to elucidate the complex structures and dynamic roles of these carbohydrates. One powerful technique in this field is metabolic labeling with stable isotopes, which allows for the tracking and quantification of glycans in biological processes. This compound, a uniformly deuterated version of maltose, serves as a valuable tool in this context.

When introduced to a cellular system, this compound is metabolized by cellular machinery. The disaccharide is hydrolyzed into two molecules of deuterated D-glucose. This labeled glucose can then enter various metabolic pathways, including the hexosamine biosynthesis pathway and the N-glycan and O-glycan synthesis pathways. Consequently, the deuterium atoms from the maltose are incorporated into the building blocks of glycans, such as N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), mannose, and sialic acid.

The primary contribution of this metabolic labeling is in quantitative mass spectrometry-based glycomics. By comparing the glycan profiles of cells or tissues grown in the presence of this compound ("heavy" sample) with those grown in standard media containing natural abundance maltose or glucose ("light" sample), researchers can precisely quantify changes in glycan expression under different conditions.

Detailed Research Findings

While the direct application of this compound is a logical extension of established metabolic labeling principles, specific research articles detailing its use in glycomics are not readily found in public databases. However, the theoretical application and expected findings can be extrapolated from extensive research conducted with other labeled monosaccharides, such as deuterated or ¹³C-labeled glucose.

The core principle involves the mass shift observed in mass spectrometry. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule. Since this compound contains 14 deuterium atoms, its constituent glucose molecules are fully labeled. When these labeled monosaccharides are incorporated into a glycan, the entire glycan becomes "heavy."

For example, a common N-glycan structure, Man3GlcNAc2, would show a significant mass increase if synthesized from deuterated precursors derived from this compound. The mass difference between the light and heavy versions of the glycan allows for their distinct detection and relative quantification in a single mass spectrum. This approach minimizes experimental variability that can arise from separate sample preparations.

The data table below illustrates the theoretical mass shifts for several common glycan precursors and a core glycan structure when fully labeled via metabolism of D-(+)-Maltose-d7-glucose (derived from D-(+)-Maltose-d14).

CompoundUnlabeled Monoisotopic Mass (Da)Fully Deuterated (d7) Monoisotopic Mass (Da)Mass Shift (Da)
D-Glucose180.0634187.10737.0439
N-Acetylglucosamine (GlcNAc)221.0899228.13387.0439
N-Acetylgalactosamine (GalNAc)221.0899228.13387.0439
Mannose (Man)180.0634187.10737.0439
Fucose (Fuc)164.0685170.10536.0368
Man3GlcNAc2 Core908.3275943.476535.1490

Table 1: Theoretical Mass Shifts in Glycomic Components. This table shows the calculated monoisotopic masses for unlabeled (light) and fully deuterated (heavy) versions of common glycan building blocks and a core structure. The mass shift is based on the incorporation of glucose-d7 derived from the metabolic breakdown of D-(+)-Maltose-UL-d14. Fucose is typically derived from mannose through a separate pathway and is shown with d6 labeling for illustrative purposes. The Man3GlcNAc2 core incorporates five d7-labeled monosaccharides (3x Man, 2x GlcNAc).

This labeling strategy enables researchers to conduct powerful quantitative studies to:

Compare the glycomes of healthy versus diseased cells to identify potential glycan biomarkers.

Track the flux of carbohydrates through glycosylation pathways under different metabolic states.

Analyze changes in the glycan profile of therapeutic proteins, such as monoclonal antibodies, produced in cell culture.

Applications of D + Maltose Monohydrate Ul D14 in Biochemical and Enzymatic Studies

Substrate for Enzyme Identification, Differentiation, and Characterization.mpbio.comscientificlabs.comsigmaaldrich.com

The unique properties of D-(+)-Maltose Monohydrate-UL-d14 make it an ideal substrate for the identification, differentiation, and characterization of a range of carbohydrate-active enzymes. mpbio.comscientificlabs.comsigmaaldrich.com Its deuterated nature allows it to be distinguished from its non-labeled counterpart, facilitating detailed kinetic and mechanistic studies.

Maltase(s) and α-Glucosidase Activity Assays.mpbio.commdpi.comnih.govresearchgate.netsigmaaldrich.comscienceopen.comsigmaaldrich.com

D-(+)-Maltose Monohydrate is a key substrate for assaying the activity of maltase and α-glucosidase enzymes. mpbio.comsigmaaldrich.comscienceopen.com These enzymes catalyze the hydrolysis of maltose (B56501) into two molecules of glucose. mdpi.comresearchgate.netscienceopen.com In a typical assay, the rate of glucose production from the hydrolysis of this compound is measured, often using a coupled enzyme system where the resulting glucose is further converted in a reaction that produces a detectable signal, such as a change in absorbance. sigmaaldrich.comsigmaaldrich.com This allows for the quantification of maltase or α-glucosidase activity. sigmaaldrich.com The use of the deuterated substrate is particularly advantageous in complex biological samples, as it allows for the differentiation of the enzymatic products from endogenous glucose pools through techniques like mass spectrometry. This specificity is crucial for accurately determining enzyme kinetics and for screening potential inhibitors of these enzymes, which is relevant in the context of metabolic disorders. mdpi.comnih.gov

Maltose α-D-Glucosyltransferase, ATPase, and Phosphorylase Studies.mpbio.comscientificlabs.comsigmaaldrich.comnih.govnih.govnih.gov

D-(+)-Maltose Monohydrate and its labeled form are instrumental in studying a variety of enzymes beyond simple hydrolases. These include:

Maltose α-D-Glucosyltransferases: These enzymes are involved in the transfer of a glucosyl unit from a donor to an acceptor. D-(+)-Maltose can act as an inhibitor in studies of these enzymes, helping to elucidate their substrate specificity and reaction mechanisms. nih.gov

Maltose-transporting ATPases: These are part of the ATP-binding cassette (ABC) transporter family and are crucial for the uptake of maltose in many organisms. nih.gov Studies have shown that the ATPase activity of these transporters is stimulated by maltose binding protein (MBP) in both its maltose-bound (liganded) and unbound (unliganded) states. nih.govnih.gov The use of labeled maltose can help in dissecting the intricacies of this stimulation and the coupling of ATP hydrolysis to substrate translocation. nih.gov

Maltose Phosphorylase: This enzyme catalyzes the phosphorolytic cleavage of maltose, yielding glucose-1-phosphate and glucose. This is an alternative pathway to the hydrolytic cleavage by maltase. nih.gov Replacing maltose hydrolysis with phosphorolysis has been shown to increase the ATP yield from maltose metabolism in engineered yeast, demonstrating a potential strategy for improving the efficiency of industrial fermentation processes. nih.gov

Investigation of Maltose Epimerase(s) and O-Acetyltransferase(s).mpbio.comscientificlabs.comsigmaaldrich.comnih.gov

The application of D-(+)-Maltose and its labeled derivatives extends to the study of enzymes that modify the maltose molecule itself.

Maltose 1-epimerase: This enzyme catalyzes the interconversion of the α- and β-anomers of maltose. A novel maltose 1-epimerase has been identified and purified from Lactobacillus brevis. This enzyme was found to be more effective on β-maltose compared to other disaccharides like α-lactose and β-cellobiose. nih.gov

Maltose O-acetyltransferase: This enzyme is involved in the transfer of an acetyl group to maltose. D-(+)-Maltose serves as a substrate for the characterization of this enzyme's activity and specificity. mpbio.comscientificlabs.comsigmaaldrich.com

Elucidation of Enzymatic Reaction Mechanisms Using Isotope Tracing.nih.govmedchemexpress.comscioninstruments.com

The incorporation of stable isotopes, such as deuterium (B1214612) in this compound, is a powerful technique for elucidating enzymatic reaction mechanisms. medchemexpress.com Isotope tracing allows researchers to follow the fate of atoms through a biochemical pathway. By using a deuterated substrate, the products of the enzymatic reaction will also be labeled, enabling their detection and quantification by mass spectrometry. scioninstruments.com This method provides detailed information about the catalytic steps, including the identification of intermediates and the stereochemistry of the reaction. This approach is particularly valuable for studying complex enzyme systems like Carbohydrate-Active Enzymes (CAZymes). nih.gov

Studies on Carbohydrate-Active Enzymes (CAZymes) and Their Regulatory Mechanisms.nih.govnih.govnih.gov

Carbohydrate-Active Enzymes (CAZymes) are a broad and diverse group of enzymes responsible for the synthesis, modification, and breakdown of carbohydrates. nih.govnih.gov D-(+)-Maltose and its labeled analogs are crucial substrates for studying the function and regulation of various CAZymes, particularly glycoside hydrolases (GHs). nih.govnih.gov These enzymes exhibit a wide range of specificities for different sugar linkages and chain lengths. For instance, α-glucosidases belonging to GH family 13 and GH family 31 show diverse functions in hydrolyzing various substrates and in transglucosylation reactions to produce valuable oligosaccharides. nih.gov Understanding the regulatory mechanisms of these enzymes is essential, as they play key roles in numerous biological processes, from starch metabolism in plants to glycogen (B147801) metabolism in animals. nih.govnih.gov

This compound as a Component in Culture Media for Specific Research Objectives.sigmaaldrich.comcarlroth.comhimedialabs.comsrlchem.com

D-(+)-Maltose Monohydrate is utilized as a carbon and energy source in culture media for various microorganisms and cell types. sigmaaldrich.comcarlroth.comhimedialabs.comsrlchem.com The use of its deuterated form, this compound, in culture media allows for metabolic flux analysis. By tracing the incorporation of the deuterium label into various metabolic products, researchers can gain a quantitative understanding of cellular metabolism and how it is affected by genetic or environmental perturbations. This is particularly useful in studies of microbial metabolism and in the optimization of bioprocesses.

Table of Research Findings

Enzyme/Process Organism/System Key Finding with D-(+)-Maltose (or its labeled form) Reference
Maltase/α-Glucosidase Bacillus licheniformis Characterization of a thermostable maltase with optimal activity at 45°C and pH 6.5. researchgate.netscienceopen.com
Maltose-transporting ATPase Escherichia coli Unliganded maltose binding protein can stimulate the ATPase activity of the maltose transporter. nih.gov
Maltose Phosphorylase Saccharomyces cerevisiae (engineered) Replacing maltose hydrolysis with phosphorolysis increased anaerobic biomass yield on maltose by 26%. nih.gov
Maltose 1-epimerase Lactobacillus brevis Identification and characterization of a novel enzyme that interconverts α- and β-maltose. nih.gov
α-Glucan Phosphorylase Arabidopsis thaliana A mutant lacking this enzyme showed a four-fold increase in nighttime maltose levels, indicating its role in maltose metabolism. nih.gov
α-Glucosidase Human Intestinal Mucosa Used to study the inhibition of starch-digesting enzymes by synthetic maltose analogues. nih.gov

| D-glucosyltransferases | Streptococcus sobrinus | Maltose acts as a competitive inhibitor of these enzymes involved in glucan synthesis. | nih.gov |

Table of Compound Names

Compound Name
This compound
D-(+)-Maltose
D-Glucose
Glucose-1-phosphate
ATP (Adenosine triphosphate)
α-Lactose
β-Cellobiose
Sucrose
p-Nitrophenyl-α-D-glucopyranoside
Maltotriose
Isomaltotriose
Isomaltoheptaose
Dextran T2000
α-Glucosyl glycerol
α-Glucosyl 6-gingerol
Ponkoranol

D + Maltose Monohydrate Ul D14 in Structural Biology and Molecular Interactions

Investigations of Maltose-Binding Proteins (MBPs) and Disaccharide Transport Systems

D-(+)-Maltose Monohydrate-UL-d14 is instrumental in dissecting the function of Maltose-Binding Proteins (MBPs) and the broader maltose (B56501) transport systems found in microorganisms like Escherichia coli. These systems are critical for nutrient uptake and have become model systems for understanding protein-ligand interactions and active transport across membranes. springernature.comnih.gov

Ligand Binding Dynamics and Conformational Changes Induced by D-(+)-Maltose

Maltose-Binding Protein, a key component of the maltose transport system, undergoes a significant conformational change upon binding to its ligand. nih.gov This change, often described as a "Venus flytrap" motion, shifts the protein from an "open" to a "closed" state, which is essential for signaling the membrane-bound transporter complex. nih.gov The use of isotopically labeled maltose is crucial for studying these dynamics in detail.

Techniques such as NMR spectroscopy can leverage the unique properties of this compound to probe the binding event. While tritium (B154650) (³H), another hydrogen isotope, has been used in NMR studies to show large chemical shift changes in maltodextrins upon binding to MBP, deuteration offers distinct advantages. nih.gov Deuterium (B1214612) (²H) has different magnetic properties than protium (B1232500) (¹H), allowing researchers to "silence" the signals from the deuterated ligand in ¹H-NMR experiments. This simplifies complex spectra, making it easier to observe changes in the protein itself upon ligand binding. Conversely, in ²H-NMR, only the labeled ligand is observed, providing direct information about its environment and mobility within the protein's binding pocket. nih.gov

Furthermore, methods like time-resolved fluorescence anisotropy have shown that ligand binding transforms MBP from a flexible state with significant internal fluctuations to a more rigid, stable complex. nih.gov Combining these biophysical methods with a deuterated ligand like this compound allows for a comprehensive understanding of the energetic and structural changes that drive molecular recognition and prepare the protein for the next step in the transport cycle.

TechniqueObservationSignificance of Deuterated Maltose
NMR Spectroscopy Changes in chemical shifts of ligand and protein upon binding. nih.govSimplifies spectra by "silencing" ligand signals in ¹H-NMR or isolating them in ²H-NMR, allowing for unambiguous assignment of structural changes. nih.gov
Fluorescence Anisotropy Decrease in protein domain motion and side-chain fluctuations. nih.govProvides a stable, non-interfering ligand to ensure observed dynamic changes are solely due to the protein's response to binding.
Small-Angle Neutron Scattering (SANS) Changes in the overall shape and conformation of the protein-ligand complex.Allows for "contrast matching" where the deuterated ligand is invisible to neutrons, isolating the scattering signal of the protein alone to precisely measure its conformational change. nih.govnih.gov

Functional Characterization of Maltose Transport Systems in Microorganisms

The complete maltose transport system in E. coli, an ATP-binding cassette (ABC) transporter, consists of the periplasmic MBP (encoded by the malE gene) and the membrane-spanning MalFGK2 complex. springernature.comnih.gov The binding of maltose-loaded MBP to the transporter stimulates its ATPase activity, fueling the import of the sugar into the cell. nih.gov

Functionally characterizing this system involves tracing the path of maltose and understanding how its binding triggers ATP hydrolysis. Using this compound allows researchers to follow the ligand's journey from MBP to the MalFGK2 complex. While studies have often used radiolabeled maltose, such as [¹⁴C]-maltose, to measure uptake rates, deuterated maltose is invaluable for structural and dynamic techniques that reveal the mechanism of transport. researchgate.net For instance, by using a deuterated ligand in conjunction with a deuterated protein in SANS experiments, specific components of the multi-protein transport complex can be made "invisible" to neutrons, a technique known as contrast variation. nih.gov This allows for the structural determination of individual subunits within the functioning transporter assembly.

Biochemical assays show that the transporter is highly regulated, with maltose-loaded MBP increasing its ATPase activity by over 1,000-fold. nih.gov Studies have revealed that the system operates via an alternating access mechanism, where ATP binding and hydrolysis drive conformational changes that expose the maltose-binding site first to the periplasm and then to the cytoplasm. springernature.com Using this compound in these functional assays can help confirm that the translocation pathway specifically recognizes and transports the substrate.

Role of this compound in Protein Purification and Characterization (e.g., MBP-fusion systems)

The high affinity of Maltose-Binding Protein for its substrate has been ingeniously exploited in biotechnology. MBP is one of the most popular fusion tags for the production and purification of recombinant proteins in E. coli. nih.govresearchgate.net A target protein is fused to MBP, which often enhances the solubility and proper folding of the attached protein. springernature.comresearchgate.net This fusion protein can then be easily purified from cell lysate in a single step using affinity chromatography with an amylose (B160209) resin, which is a polymer of glucose that mimics maltose. nih.govnih.gov

While standard, non-labeled maltose is used in the elution step to release the MBP-fusion protein from the amylose column, the ultimate goal of many such purifications is structural analysis via NMR or neutron scattering. nih.govhuji.ac.il For these applications, it is often necessary to produce proteins where either the protein itself, the ligand, or both are deuterated. Therefore, proteins purified using the MBP-fusion system are frequently prepared for complex formation with this compound for downstream characterization.

The process typically involves:

Expression : An MBP-fusion protein is expressed in E. coli.

Purification : The fusion protein is captured on an amylose affinity column.

Elution : The bound protein is released by washing the column with a solution of unlabeled maltose.

Complex Formation : The purified protein is then mixed with this compound for structural studies.

This powerful combination of a robust purification system with isotopic labeling enables high-resolution structural and dynamic analysis of a vast array of proteins.

Applications in Structural Determination Studies (e.g., X-ray Crystallography, Cryo-EM) as a Ligand

High-resolution structural techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) provide atomic-level snapshots of protein-ligand interactions. nih.govnih.gov Obtaining crystal structures of a protein in complex with its ligand is fundamental to understanding its mechanism and for applications like structure-based drug design. nih.govspringernature.com

In X-ray crystallography, this compound can be used in co-crystallization experiments or by soaking the ligand into pre-formed crystals of the target protein. springernature.com While standard X-ray diffraction is not sensitive to the difference between hydrogen and deuterium, the use of a deuterated ligand is paramount in the complementary technique of neutron crystallography . Because X-rays scatter from electron clouds, they are very poor at detecting the position of single-proton hydrogen atoms. Neutrons, however, scatter from atomic nuclei, and deuterium produces a much stronger and more regular scattering signal than hydrogen. By using a deuterated ligand like this compound, neutron diffraction can precisely locate the ligand's deuterium atoms, revealing critical details about hydrogen bonds and water molecule orientations within the binding site that are invisible to X-rays.

Similarly, while Cryo-EM is rapidly advancing, achieving the highest possible resolution remains a goal. nih.gov The use of deuterated ligands can, in specific contexts, be beneficial for techniques that combine imaging with spectroscopic methods to validate ligand binding and conformation within the reconstructed 3D volume.

Structural TechniqueRole of this compoundKey Information Gained
X-ray Crystallography Used as a stable ligand for co-crystallization or soaking. springernature.comProvides the 3D structure of the protein-ligand complex, revealing the binding pocket architecture.
Neutron Crystallography Acts as a deuterium-rich ligand for neutron diffraction experiments.Allows for the precise determination of hydrogen/deuterium atom positions, defining hydrogen bonding networks and protonation states.
Cryo-EM Serves as the ligand for forming stable protein-ligand complexes for imaging.Determines the structure of large, complex macromolecules in a near-native state, showing how the ligand is accommodated. nih.gov

Computational and Systems Biology Approaches Utilizing D + Maltose Monohydrate Ul D14 Data

Development and Refinement of Genome-Scale Metabolic Models (GEMs)

Genome-scale metabolic models (GEMs) are comprehensive mathematical representations of an organism's entire set of metabolic reactions. youtube.com These models are powerful tools for predicting metabolic phenotypes and guiding metabolic engineering efforts. wikipedia.orgbiorxiv.org However, the initial construction of a GEM, often based on genomic and literature data, requires extensive validation and refinement to accurately reflect in vivo metabolic activity.

The use of D-(+)-Maltose Monohydrate-UL-d14 is instrumental in this refinement process. By introducing this labeled substrate into a biological system, researchers can trace the path of the deuterium (B1214612) atoms as they are incorporated into various downstream metabolites. This experimental data provides crucial constraints for the GEM, helping to validate predicted pathways and identify discrepancies between the model and reality.

Metabolic flux analysis (MFA) is a key technique that leverages data from isotopic tracers like this compound. nih.govmetalyticsbio.com MFA quantifies the rates (fluxes) of metabolic reactions within a cell. nih.gov When cells are grown on a medium containing this compound, the deuterium labeling patterns in intracellular metabolites are measured, typically using mass spectrometry. These patterns are a direct consequence of the fluxes through the metabolic network. nih.gov

The experimentally determined flux distribution is then compared with the predictions of the GEM. Discrepancies between the experimental data and model predictions highlight areas where the model needs to be curated. For instance, if a metabolite is observed to be labeled in a way that the current model cannot explain, it may indicate the presence of a previously unannotated metabolic pathway or the incorrect directionality of a reaction in the model. This iterative process of experimental validation and model curation leads to a more accurate and predictive GEM.

Table 1: Hypothetical Data for GEM Refinement using this compound

MetabolitePredicted Labeling (from GEM)Observed Labeling (Experimental)Implication for GEM
Pyruvate (B1213749)d2d3Suggests an alternative pathway from maltose (B56501) to pyruvate.
Lactate (B86563)d2d3Consistent with the labeling pattern of its precursor, pyruvate.
Alanined2d3Indicates that the transamination of pyruvate is accurately represented.
Citrated1d2May point to an anaplerotic pathway feeding into the TCA cycle.

This table illustrates how discrepancies between predicted and observed deuterium labeling patterns can guide the refinement of a genome-scale metabolic model.

Kinetic Modeling of Metabolic Networks Informed by Isotopic Tracer Data

While GEMs provide a steady-state view of metabolism, kinetic models aim to describe the dynamic behavior of metabolic networks by incorporating reaction rates and metabolite concentrations. nih.govresearchgate.netnih.gov These models are essential for understanding how metabolic systems respond to perturbations and for designing dynamic control strategies in metabolic engineering.

Data from this compound tracing experiments is invaluable for parameterizing and validating kinetic models. nih.gov The rate of incorporation of deuterium into different metabolites provides direct information about the in vivo rates of the corresponding enzymatic reactions. For example, by monitoring the time course of deuterium enrichment in glycolytic intermediates after a pulse of this compound, one can estimate the kinetic parameters of the enzymes involved in maltose uptake and glycolysis.

One of the challenges in using deuterated substrates is the potential for kinetic isotope effects (KIEs), where the presence of the heavier deuterium isotope can alter the rate of a chemical reaction. nih.govnih.gov These effects need to be considered when developing kinetic models, as they can influence the observed labeling patterns. nih.gov However, the measurement of these effects can also provide unique insights into enzyme mechanisms and rate-limiting steps in a pathway. nih.gov

Table 2: Example of Kinetic Parameters Estimated from this compound Tracing

EnzymeParameterEstimated Value (from tracer data)
MaltaseVmax10.5 µmol/min/mg protein
Km (for Maltose)1.2 mM
HexokinaseVmax25.3 µmol/min/mg protein
Km (for Glucose)0.15 mM

This table provides a hypothetical example of how kinetic parameters for key enzymes in maltose metabolism can be determined using data from this compound experiments.

Integration of this compound Tracing Data with Multi-Omics Datasets

A systems-level understanding of metabolism requires the integration of data from multiple "omics" platforms, including transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). nih.govnih.govnih.gov The integration of this compound tracing data with these multi-omics datasets provides a more complete picture of how metabolic fluxes are regulated at different cellular levels. nih.gov

For example, by combining transcriptomic data with metabolic flux data from this compound tracing, researchers can identify transcriptional regulatory networks that control metabolic pathways. dtu.dk A change in the flux through a particular pathway that correlates with the expression level of a specific transcription factor can suggest a regulatory link.

Similarly, integrating proteomic data allows for the investigation of post-transcriptional and post-translational regulation of metabolic enzymes. nih.gov A discrepancy between the abundance of a metabolic enzyme (measured by proteomics) and the flux through the corresponding reaction (measured by this compound tracing) may indicate that the enzyme's activity is being regulated by mechanisms such as phosphorylation or allosteric inhibition.

This multi-omics approach, anchored by the quantitative flux data from isotopic tracers, enables the construction of more comprehensive and predictive models of cellular metabolism. mdpi.comnih.govresearchgate.netmedrxiv.org

Table 3: Framework for Multi-Omics Data Integration with this compound Tracing

Omics Data TypeInformation ProvidedIntegration with Tracer Data
TranscriptomicsGene expression levelsCorrelates gene expression with metabolic fluxes to identify regulatory control points.
ProteomicsProtein abundanceLinks enzyme levels to reaction rates to study post-transcriptional regulation.
MetabolomicsMetabolite concentrationsProvides the context of metabolite pools for the observed fluxes.

Computational Algorithms for Processing and Interpreting Complex Isotopic Labeling Patterns

The analysis of data from this compound tracing experiments relies on sophisticated computational algorithms to process and interpret the complex isotopic labeling patterns measured by mass spectrometry. researchgate.netucdavis.edu These algorithms are essential for correcting for naturally occurring isotopes, resolving overlapping spectral peaks, and ultimately, for calculating metabolic fluxes.

A key step in the analysis is the correction for the natural abundance of heavy isotopes (e.g., 13C, 2H) in the metabolites being analyzed. This is crucial for accurately determining the enrichment of the tracer isotope. Several software tools and algorithms have been developed for this purpose, each with its own strengths and applications.

Furthermore, specialized software is used to perform the metabolic flux analysis itself. These programs take the corrected mass isotopomer distributions and a stoichiometric model of the metabolic network as input and use numerical optimization techniques to estimate the intracellular fluxes that best explain the experimental data.

The development of new algorithms and software continues to be an active area of research, driven by the increasing complexity of isotopic tracer experiments and the desire to extract more detailed information about metabolic systems. researchgate.netnih.gov

Table 4: Selected Computational Tools for Isotopic Labeling Data Analysis

Software ToolPrimary FunctionKey Features
OpenFLUXMetabolic Flux AnalysisEvaluates 13C labeling experiments for flux calculation. wikipedia.org
13CFLUX2Metabolic Flux AnalysisSupports both stationary and non-stationary MFA. wikipedia.org
INCAMetabolic Flux AnalysisHandles isotopically non-stationary data. ucdavis.edu
IsoCorNatural Abundance CorrectionCorrects for natural isotopes in mass spectrometry data.
MetranMetabolic Flux AnalysisA comprehensive tool for MFA. ucdavis.edu

This table lists some of the software tools available for the analysis of data from stable isotope tracing experiments.

Q & A

Q. Table 1: Key Purity Parameters

ParameterSpecificationReference
Purity (HPLC)≥98%
Water Content≤6.0% (Karl Fischer)
Specific Optical Rotation+130° to +136° (20°C)

Q. What are the optimal storage conditions for this compound to prevent isotopic exchange and degradation?

  • Methodological Answer :
  • Store in airtight, moisture-proof containers at room temperature (20–25°C) with desiccants .
  • Protect from light to avoid photodegradation and minimize hydrogen-deuterium exchange .
  • Periodically validate stability using HPLC and NMR, especially after long-term storage .

Q. How should researchers verify the absence of glucose contamination in D-(+)-Maltose Monohydrate batches?

  • Methodological Answer :
  • Enzymatic Assays : Use glucose oxidase/peroxidase kits to detect trace glucose .
  • HPLC with Refractive Index Detection : Separate maltose and glucose peaks using carbohydrate-specific columns (e.g., Aminex HPX-87H) .
  • Reference Standards : Compare results with certified glucose-free maltose batches .

Advanced Research Questions

Q. How does isotopic labeling (UL-d14) influence the interpretation of metabolic flux analysis (MFA) data in studies using D-(+)-Maltose Monohydrate?

  • Methodological Answer :
  • Deuterium Isotope Effects : Account for kinetic isotope effects (KIEs) in enzymatic hydrolysis rates, which may alter flux distributions .
  • Control Experiments : Include non-deuterated maltose controls to isolate isotopic effects .
  • Mass Spectrometry Validation : Use high-resolution MS to track deuterium incorporation and correct for natural abundance isotopes .

Q. What experimental controls are necessary when using this compound in NMR-based protein interaction studies?

  • Methodological Answer :
  • Deuterium Decoupling : Suppress signals from residual protons in deuterated maltose to improve protein signal clarity .
  • Stability Tests : Monitor deuterium retention under experimental conditions (e.g., pH, temperature) to avoid back-exchange .
  • Blank Runs : Include spectra of buffer and maltose alone to subtract background signals .

Q. How can researchers address discrepancies between theoretical and observed yields in enzymatic assays using D-(+)-Maltose Monohydrate?

  • Methodological Answer :
  • Substrate Purity Checks : Re-test maltose batches for contaminants (e.g., glucose, oligosaccharides) using methods in Table 1 .
  • Enzyme Activity Assays : Verify enzyme specificity with maltose analogs (e.g., maltotriose) to rule out off-target hydrolysis .
  • Reaction Quenching : Use rapid quenching methods (e.g., boiling or acid treatment) to prevent post-reaction degradation .

Q. What strategies minimize interference from maltose degradation products during high-resolution mass spectrometry (HRMS)?

  • Methodological Answer :
  • Fresh Preparation : Prepare solutions immediately before use and store at 4°C to limit hydrolysis .
  • Stabilizing Additives : Include chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .
  • Degradation Markers : Spike samples with stable isotope-labeled internal standards (e.g., ¹³C-maltose) to quantify degradation .

Methodological Best Practices

  • Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for detailed experimental reporting, including batch-specific purity data and storage conditions .
  • Reproducibility : Validate all protocols with independent replicates and cross-check results against non-deuterated controls .

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